Bis((aminocyclohexyl)methyl)cyclohexylamine
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Overview
Description
Bis((aminocyclohexyl)methyl)cyclohexylamine: is an organic compound with the molecular formula C20H39N3. It is a derivative of cyclohexylamine and is characterized by the presence of multiple cyclohexyl and amine groups. This compound is known for its applications in various industrial and scientific fields due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bis((aminocyclohexyl)methyl)cyclohexylamine typically involves the hydrogenation of methylenedianiline. The process includes the following steps:
Hydrogenation of Methylenedianiline: Methylenedianiline is subjected to hydrogenation in the presence of a catalyst such as ruthenium on titanium dioxide.
Purification: The resulting product is purified to obtain this compound with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale hydrogenation processes. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the final product. The compound is then subjected to rigorous quality control measures to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
Bis((aminocyclohexyl)methyl)cyclohexylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form simpler amine derivatives.
Substitution: The amine groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products
The major products formed from these reactions include amine oxides, reduced amine derivatives, and substituted amine compounds.
Scientific Research Applications
Bis((aminocyclohexyl)methyl)cyclohexylamine has a wide range of applications in scientific research:
Biology: The compound is studied for its potential use in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of bis((aminocyclohexyl)methyl)cyclohexylamine involves its interaction with various molecular targets. The amine groups in the compound can form hydrogen bonds and interact with electrophilic centers in other molecules. This interaction can lead to the formation of stable complexes, which are crucial in its applications as a curing agent and in polymer synthesis.
Comparison with Similar Compounds
Bis((aminocyclohexyl)methyl)cyclohexylamine can be compared with other similar compounds such as:
4,4’-Methylenebis(cyclohexylamine): Both compounds are used as curing agents for epoxy resins, but this compound offers better thermal stability and mechanical properties.
4,4’-Diaminodicyclohexylmethane: This compound is also used in the production of polyurethanes, but this compound provides enhanced performance in terms of resistance to yellowing and environmental stability.
Conclusion
This compound is a versatile compound with significant applications in various fields. Its unique chemical properties make it a valuable component in the synthesis of advanced materials and in scientific research. The ongoing studies and industrial applications highlight its importance and potential for future developments.
Properties
CAS No. |
70956-08-0 |
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Molecular Formula |
C20H39N3 |
Molecular Weight |
321.5 g/mol |
IUPAC Name |
1,2-bis[(1-aminocyclohexyl)methyl]cyclohexan-1-amine |
InChI |
InChI=1S/C20H39N3/c21-18(10-4-1-5-11-18)15-17-9-3-8-14-20(17,23)16-19(22)12-6-2-7-13-19/h17H,1-16,21-23H2 |
InChI Key |
YRVFHWMKBKOMNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)(CC2CCCCC2(CC3(CCCCC3)N)N)N |
Origin of Product |
United States |
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